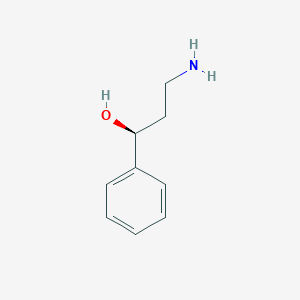

(S)-3-Amino-1-phenyl-propan-1-OL

Descripción

Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are a critical class of organic compounds that feature both an amino group and a hydroxyl group attached to a carbon framework. Their importance in modern organic synthesis, particularly in asymmetric synthesis, cannot be overstated. Asymmetric synthesis is a field focused on the selective creation of a specific stereoisomer of a chiral molecule, a crucial requirement for the development of effective and safe pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.

The utility of chiral amino alcohols stems from several key properties:

Chiral Auxiliaries: They can be temporarily incorporated into a non-chiral substrate to direct a chemical reaction to produce a chiral product with high stereoselectivity. After the reaction, the auxiliary can be removed and often recycled. acs.org

Chiral Ligands: They can be complexed with metal catalysts to create a chiral environment that influences the stereochemical outcome of a reaction, such as in asymmetric hydrogenations or transfer hydrogenations. acs.orgnih.gov This approach is advantageous for its economic and environmental benefits over resolution methods. acs.org

Chiral Building Blocks: They serve as versatile starting materials or key intermediates for the synthesis of more complex chiral molecules, including a vast number of natural products and pharmaceutical drugs. acs.orgfrontiersin.orgmdpi.com Many pharmaceuticals, for instance, contain the chiral 1,2-amino alcohol motif. acs.org

The development of methods for the enantioselective synthesis of γ-amino alcohols, for example, is an active area of research, as these structures are found in medicinally important compounds like the HIV protease inhibitors Ritonavir and Lopinavir. nih.gov The direct asymmetric reductive amination of ketones is a highly desirable method for producing chiral amino alcohols due to its efficiency and the use of inexpensive ammonia (B1221849) as the amino source. frontiersin.org

Overview of (S)-3-Amino-1-phenyl-propan-1-OL as a Key Chiral Building Block

This compound, a γ-amino alcohol, is a prime example of a key chiral building block. Its structure, featuring a stereogenic center at the carbon bearing the hydroxyl group, a phenyl ring, and an amino group, makes it a valuable precursor for various target molecules.

This compound and its derivatives are particularly useful as intermediates in the synthesis of optically active pharmaceuticals. google.comgoogle.com For instance, it is a crucial intermediate for producing (S)-duloxetine, a widely used antidepressant. google.com The synthesis of such optically active compounds often involves asymmetric reduction methods, where a prochiral ketone is converted into the desired chiral alcohol with high enantiomeric excess (ee). google.comgoogle.com

The physical and chemical properties of 3-Amino-1-phenyl-propan-1-ol are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₃NO nih.gov |

| Molecular Weight | 151.21 g/mol nih.gov |

| IUPAC Name | (1S)-3-amino-1-phenylpropan-1-ol |

| SMILES | C1=CC=C(C=C1)C@HO |

| InChI Key | PHIYHIOQVWTXII-VIFPVBQESA-N |

| CAS Number | 5053-63-4 (for the racemate) nih.gov |

Table 1: Physicochemical Properties of 3-Amino-1-phenyl-propan-1-ol

Historical Context of Amino Alcohol Synthesis and Applications

The synthesis of amino alcohols has a rich history, evolving from early methods to highly sophisticated modern techniques. Initially, the primary source of enantiomerically pure amino alcohols was the chemical reduction of naturally occurring α-amino acids. acs.orgopenaccessjournals.comresearchgate.net This approach, while straightforward, is inherently limited to the available pool of natural amino acids. openaccessjournals.comdiva-portal.org

To overcome this limitation, chemists have dedicated considerable effort to developing a wide range of synthetic methods. diva-portal.org One of the simplest conceptual routes is the aminolysis (ring-opening) of epoxides with an amine. openaccessjournals.comresearchgate.net However, this method often faces challenges with regioselectivity and reaction conditions. openaccessjournals.comresearchgate.net

The advent of modern asymmetric catalysis has revolutionized the field. Key developments include:

Sharpless Asymmetric Aminohydroxylation: This method allows for the direct synthesis of β-amino alcohols from alkenes. diva-portal.org

Asymmetric Hydrogenation and Transfer Hydrogenation: The reduction of prochiral α-amino ketones using chiral catalysts is a powerful and efficient strategy for accessing enantiomerically pure 1,2-amino alcohols. acs.orgopenaccessjournals.com Ruthenium-based catalysts, in particular, have shown high efficacy in these transformations. acs.orgnih.gov

Biocatalysis: The use of enzymes, such as engineered amine dehydrogenases (AmDHs) or transaminases, offers a green and highly selective alternative for synthesizing chiral amino alcohols via the asymmetric reductive amination of keto-alcohols or ketones. frontiersin.orgmdpi.com These biocatalytic methods operate under mild conditions and can achieve high enantioselectivity. frontiersin.org

These advancements have made a diverse array of chiral amino alcohols, including this compound, readily accessible, fueling their application as indispensable tools in both academic research and industrial-scale chemical synthesis. taylorandfrancis.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S)-3-amino-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIYHIOQVWTXII-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Enantiocontrol in S 3 Amino 1 Phenyl Propan 1 Ol Chemistry

Importance of Enantiomeric Purity in Pharmaceutical and Agrochemical Development

Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their different spatial arrangements can lead to vastly different biological activities. In the context of pharmaceutical and agrochemical development, achieving high enantiomeric purity is crucial. americanpharmaceuticalreview.comwisdomlib.orgnumberanalytics.com

The significance of enantiomeric purity stems from the chiral nature of biological systems. veranova.com Enzymes, receptors, and other biological targets are themselves chiral, and thus often interact differently with each enantiomer of a chiral drug or agrochemical. veranova.comnih.gov One enantiomer may elicit the desired therapeutic or pesticidal effect, while the other could be inactive, less active, or even cause harmful side effects. numberanalytics.comnih.gov The infamous case of thalidomide, where one enantiomer was a sedative and the other was teratogenic, serves as a stark reminder of the importance of enantiomeric purity. numberanalytics.com

Regulatory agencies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have increasingly stringent requirements for the development of single-enantiomer drugs. americanpharmaceuticalreview.com This regulatory preference is driven by the understanding that a pure enantiomer offers a better risk-benefit profile compared to a racemic mixture (a 1:1 mixture of both enantiomers). americanpharmaceuticalreview.comveranova.com Consequently, the development of methods to produce enantiomerically pure compounds like (S)-3-Amino-1-phenyl-propan-1-ol is a key focus in synthetic chemistry.

Key distinctions between enantiomers in a biological context:

| Feature | Description |

| Pharmacological Activity | One enantiomer may be therapeutically active, while the other is inactive or has a different effect. numberanalytics.comnih.gov |

| Potency | Enantiomers can exhibit significant differences in their potency, with one being much more effective than the other. nih.gov |

| Toxicity | One enantiomer can be toxic, while the other is safe for use. numberanalytics.com |

| Pharmacokinetics (ADME) | The absorption, distribution, metabolism, and excretion of each enantiomer can differ within the body. numberanalytics.com |

Diastereoselectivity and Regioselectivity in Synthesis

The synthesis of a specific stereoisomer of a molecule with multiple chiral centers, such as derivatives of this compound, requires careful control over both diastereoselectivity and regioselectivity.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. In the synthesis of chiral amino alcohols, controlling the relative stereochemistry of the newly formed stereocenters is crucial. For instance, the reduction of a ketone precursor can lead to two diastereomeric alcohols. The choice of reducing agent and reaction conditions can significantly influence which diastereomer is formed in excess.

Regioselectivity is the preference for a chemical reaction to occur at one position of a molecule over another. In the synthesis of amino alcohols, regioselectivity often comes into play during the introduction of the amino group. For example, the ring-opening of a substituted epoxide with an amine can occur at two different carbon atoms. A highly regioselective reaction will favor the attack of the amine at one specific carbon, leading to the desired amino alcohol isomer. scirp.org Research has shown that in the reaction of aniline (B41778) with 1,2-propylene carbonate, a nucleophilic attack of the amine at the less sterically hindered methylene (B1212753) carbon is favored, leading to high regioselectivity. scirp.org

Factors influencing diastereoselectivity and regioselectivity:

| Factor | Influence on Synthesis |

| Catalyst | Chiral catalysts can create a chiral environment that favors the formation of one stereoisomer. Zeolites, for example, have been used to achieve high regioselectivity in the synthesis of amino alcohols. scirp.org |

| Substrate Control | Existing stereocenters in the starting material can direct the stereochemical outcome of a reaction. |

| Reagent Control | The choice of reagents, including their size and electronic properties, can dictate the stereochemical and regiochemical course of a reaction. |

| Reaction Conditions | Temperature, solvent, and pressure can all impact the selectivity of a reaction. |

Mechanisms of Chiral Induction and Recognition

Chiral induction , also known as asymmetric induction, is the process by which a chiral element in a reaction influences the formation of a new chiral center, leading to an excess of one enantiomer or diastereomer. This can be achieved through various strategies:

Chiral auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed.

Chiral catalysts: A small amount of a chiral catalyst can generate a large amount of an enantiomerically enriched product. This is a highly efficient and widely used method. google.com

Chiral reagents: A stoichiometric amount of a chiral reagent is used to effect a stereoselective transformation.

Chiral recognition is the ability of a chiral molecule or system to differentiate between the enantiomers of another chiral compound. This is the fundamental principle behind enantioselective analytical techniques and enzymatic reactions. In the context of synthesis, chiral recognition plays a role in kinetic resolutions, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted. The mechanism of chiral recognition often involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. nih.gov The stability of these complexes differs, leading to the separation or selective reaction of the enantiomers. nih.gov

Impact of Protecting Groups on Stereochemical Integrity

Protecting groups are temporary modifications of functional groups to prevent them from reacting during a chemical transformation at another site in the molecule. organic-chemistry.org In the synthesis of this compound, protecting groups for the amino and hydroxyl functionalities are often necessary.

The choice of protecting group is critical, as it can significantly impact the stereochemical integrity of the molecule. An ideal protecting group should be:

Easy to introduce and remove in high yield.

Stable to the reaction conditions used in subsequent steps.

Not interfere with the desired reaction.

Not lead to racemization or epimerization of existing chiral centers.

For the amino group, common protecting groups include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl). organic-chemistry.org For the hydroxyl group, ethers and silyl (B83357) ethers are frequently employed. scirp.org The steric bulk of a protecting group can influence the stereochemical outcome of a reaction by directing the approach of a reagent from a less hindered face of the molecule. For example, the bulky 9-phenyl-9-fluorenyl (Pf) group has been shown to be effective in preventing racemization of α-amino compounds. nih.gov

However, the introduction and removal of protecting groups can sometimes pose a risk to stereochemical integrity. Certain deprotection conditions, such as strongly acidic or basic media, can lead to epimerization at adjacent stereocenters. Therefore, the selection of an "orthogonal" set of protecting groups, which can be removed under different and mild conditions, is a key strategy in complex multi-step syntheses. organic-chemistry.org

Applications of S 3 Amino 1 Phenyl Propan 1 Ol in Complex Molecule Synthesis

A Chiral Keystone for Pharmaceutical Intermediates

The chirality of (S)-3-Amino-1-phenyl-propan-1-ol is instrumental in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule. This is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

Crafting Compounds for the Central Nervous System

This compound serves as a fundamental component in the synthesis of various compounds that act on the central nervous system (CNS). Its stereochemistry is often essential for the desired therapeutic effect of the final drug product.

A Precursor to Key Antidepressant Medications

This versatile amino alcohol is a recognized intermediate in the synthesis of several widely used antidepressant drugs. google.com Its structural framework is a core component of selective serotonin (B10506) reuptake inhibitors (SSRIs) and other related antidepressants.

A notable application is in the synthesis of Fluoxetine (B1211875) . google.comnih.gov The synthesis of fluoxetine can involve the use of 3-methylamino-1-phenyl-1-propanol, a derivative of this compound. google.com One synthetic route involves the reduction of 3-(methylamino)-1-phenyl-2-propen-1-one to yield 3-methylamino-1-phenyl-1-propanol, which is then converted to fluoxetine hydrochloride. google.com

Similarly, it is a precursor for Atomoxetine (B1665822) , a selective norepinephrine (B1679862) reuptake inhibitor. google.comusp.org The synthesis of atomoxetine can involve the condensation of (S)-3-hydroxy-3-phenyl propylamine (B44156) derivatives with aryl alcohols. google.com

The synthesis of Nisoxetine (B1678948) also utilizes derivatives of 3-amino-1-phenylpropan-1-ol. nih.govgoogle.com For instance, 3-amino-1-(3-bromophenyl)propan-1-ol (B1527653) can be a starting material in synthetic pathways leading to nisoxetine analogues. nih.gov

While direct synthesis pathways for Sertraline from this compound are less commonly cited in readily available literature, the structural motif of a phenylpropylamine is central to sertraline's structure, suggesting the potential for synthetic strategies involving related intermediates.

A Foundation for Designing Biologically Active Molecules

The inherent structural features of this compound make it an excellent scaffold for the design of new biologically active molecules. mdpi.com A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The amino and hydroxyl groups of this compound provide convenient points for chemical modification, allowing for the systematic exploration of structure-activity relationships. mdpi.com

A Tool for Precision in Asymmetric Catalysis

Beyond its role as a direct building block, this compound is also employed in the development of tools for asymmetric synthesis.

Engineering Chiral Ligands for Superior Selectivity

In the field of asymmetric catalysis, chiral ligands are used to direct a metal catalyst to produce a specific enantiomer of a product. This compound can be used to synthesize such chiral ligands. These ligands coordinate with a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction, leading to high enantioselectivity. The development of these specialized ligands is crucial for the efficient and environmentally friendly production of chiral molecules.

Exploring New Frontiers in Materials Science

The applications of this compound are not limited to the life sciences. Researchers are also exploring its potential in the field of advanced materials. The specific functionalities of this compound can be leveraged to create polymers and other materials with unique properties. While this area of research is still developing, the versatility of this chiral building block suggests potential for creating novel materials with tailored optical, electronic, or mechanical properties.

Role in Polymer and Resin Production

The bifunctional nature of this compound allows it to act as a monomer in polycondensation reactions. The amino and hydroxyl groups can react with appropriate co-monomers to form polyamides and polyesters, respectively. The incorporation of this chiral monomer can impart specific properties to the resulting polymer, such as thermal stability and optical activity.

Chiral polyamides, for instance, are a class of polymers with applications in chiral separation and catalysis. The synthesis of novel aromatic polyamides often involves the polycondensation of a diamine with a dicarboxylic acid. researchgate.netmdpi.com While direct large-scale production of resins using this compound is not widely documented, its derivatives can be used to create functional polymers. For example, new poly(amide-imide)s have been synthesized through condensation polymerization, exhibiting high thermal resistance. researchgate.net The synthesis of functional aromatic polyamides with controlled structures is an active area of research, with methods like in situ silylation being employed to achieve high molecular weight polymers. mdpi.com

The table below summarizes key aspects of polyamide synthesis where amino alcohol derivatives could conceptually be involved.

| Polymer Type | Synthesis Method | Key Features | Potential Role of this compound |

| Aromatic Polyamides | Low-temperature interfacial polycondensation | High thermal stability, specific solubility | As a chiral diamine or diol monomer to introduce chirality and functional groups. |

| Poly(amide-imide)s | Condensation polymerization | High heat resistance, optical activity | As a monomer containing both amine and carboxyl functionalities (after modification). researchgate.net |

| Chiral Polyamides | Anionic polymerization of biobased lactams | Sustainability, high melting temperature | As a precursor to chiral lactams for polymerization. nih.gov |

Formulation of Specialty Polymers (e.g., Biodegradable Plastics)

The development of sustainable and biodegradable polymers is a significant focus of modern polymer chemistry. While the direct use of this compound in the large-scale production of biodegradable plastics is not extensively reported in the provided literature, its chiral nature and origin from the chiral pool make it an attractive candidate for creating specialty polymers with potential biodegradability.

The synthesis of sustainable chiral polyamides from renewable terpenoid ketones has been demonstrated, highlighting a move towards "green" polymers. nih.gov These polymers exhibit notable crystallinity and thermal properties. The incorporation of stereocenters, such as those present in this compound, into a polymer backbone can influence its morphology and susceptibility to enzymatic degradation. This suggests a potential, though not yet fully realized, application in the formulation of specialty biodegradable materials.

Synthesis of Specialized Chemical Entities

Preparation of Stereoisomeric Diamines

Enantiomerically pure vicinal diamines are crucial building blocks in the synthesis of pharmaceuticals and chiral ligands for asymmetric catalysis. This compound serves as a versatile starting material for the stereoselective synthesis of such diamines. The synthesis often proceeds through the initial activation of the hydroxyl group, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction.

One common strategy involves the conversion of the β-amino alcohol to a cyclic sulfamidate. This intermediate can then undergo a regio- and stereoselective ring-opening reaction with an azide nucleophile, followed by reduction to yield the desired diamine. mdpi.com An alternative route involves the formation of an aziridine (B145994) from the amino alcohol, which is then opened by an azide source. mdpi.com The choice of method and reaction conditions can allow for the synthesis of different stereoisomers of the diamine.

The table below outlines a general synthetic approach for the preparation of stereoisomeric diamines from a chiral amino alcohol.

| Starting Material | Intermediate | Reagents for Key Step | Product | Stereochemistry |

| This compound | Cyclic sulfamidate | 1. SOCl₂ 2. RuCl₃, NaIO₄ 3. NaN₃ | (1S,2S)-1-phenylpropane-1,2-diamine derivative | Inversion of configuration at C1 |

| This compound | Aziridine derivative | 1. Mitsunobu reaction conditions 2. HN₃ | (1R,2S)-1-phenylpropane-1,2-diamine derivative | Retention of configuration at C1 |

Functionalization of Cyclotriphosphazene (B1200923) Derivatives

Hexachlorocyclotriphosphazene (N₃P₃Cl₆) is an inorganic cyclic compound that serves as a versatile scaffold for the synthesis of a wide range of derivatives with applications in materials science and medicinal chemistry. nih.govelsevierpure.com The reaction of N₃P₃Cl₆ with bifunctional nucleophiles like this compound can lead to various substitution patterns, including spiro, ansa, and bridged compounds.

The reaction pathway is influenced by factors such as the nature of the substituents already on the phosphazene ring and the reaction conditions. researchgate.net The reaction with chiral amino alcohols can lead to the formation of chiral cyclotriphosphazene derivatives. psu.edu These functionalized cyclotriphosphazenes can serve as scaffolds for the construction of dendrimers and other complex macromolecular architectures. nih.gov

The different types of structures that can be obtained from the reaction of cyclotriphosphazene with amino alcohols are summarized in the table below.

| Product Type | Description | Formation Pathway |

| Spirocyclic | The amino alcohol replaces two chlorine atoms on the same phosphorus atom, forming a ring that includes the phosphorus atom. | Intramolecular cyclization where both the amino and hydroxyl groups of the amino alcohol react with the same phosphorus center. |

| Ansa | The amino alcohol bridges two different phosphorus atoms within the same cyclotriphosphazene ring. | Intramolecular cyclization where the amino and hydroxyl groups react with two different phosphorus atoms of the same ring. |

| Bridged | The amino alcohol connects two separate cyclotriphosphazene rings. | Intermolecular reaction where the amino group of the amino alcohol reacts with one phosphazene ring and the hydroxyl group reacts with another. |

Mechanistic Investigations and Biological Activities of S 3 Amino 1 Phenyl Propan 1 Ol and Its Derivatives

Interaction with Neurotransmitter Systems

The structural similarity of (S)-3-Amino-1-phenyl-propan-1-OL to phenethylamine (B48288), a foundational structure for many psychoactive compounds, suggests a potential for interaction with monoaminergic neurotransmitter systems. wikipedia.org Research into its derivatives has provided insights into how modifications of this chemical scaffold can influence activity at monoamine transporters and receptors.

While direct and comprehensive data on the monoamine reuptake inhibition profile of this compound is not extensively available in public literature, studies on its derivatives have demonstrated significant interactions with monoamine transporters. For instance, a novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which are structurally related to the core compound, have been identified as potent monoamine reuptake inhibitors. Specifically, the (2R,3S)-isomer of one such derivative displayed a high affinity for the norepinephrine (B1679862) transporter (NET), with an IC50 value of 28 nM. This particular derivative showed a 13-fold selectivity for the norepinephrine transporter over the serotonin (B10506) transporter (SERT) and excellent selectivity over the dopamine (B1211576) transporter (DAT).

The broader class of phenethylamine derivatives has been a subject of extensive structure-activity relationship (SAR) studies for the inhibition of dopamine reuptake. nih.gov These studies have shown that substitutions on the aryl ring and modifications of the alkylamine side chain can significantly modulate the inhibitory activity at the dopamine transporter. nih.gov Although these findings pertain to a broader class of compounds, they provide a framework for understanding the potential for this compound and its derivatives to act as monoamine reuptake inhibitors.

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| (2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | Norepinephrine Transporter (NET) | 28 | 13-fold over SERT, High selectivity over DAT |

The interaction of this compound derivatives with G-protein coupled receptors, particularly serotonin and histamine (B1213489) receptors, has been an area of investigation. While direct binding data for the parent compound is scarce, studies on structurally similar molecules provide valuable insights.

Research on L(S)- and D(R)-3-amino-1-phenylpyrrolidines, which share a similar pharmacophore, has demonstrated their activity as stereoselective antagonists for histamine receptors. nih.gov This suggests that the 3-amino-1-phenylpropyl structural motif may be a key determinant for interaction with these receptors. Histamine receptors, particularly the H1, H2, H3, and H4 subtypes, are involved in a wide range of physiological processes, and their modulation can have significant therapeutic implications. imrpress.comsigmaaldrich.comnih.govvu.nl

Regarding serotonin receptors, the phenethylamine scaffold is known to be a privileged structure for ligands of various 5-HT receptor subtypes. nih.gov For instance, the structurally related compound naphthylaminopropane acts as an agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org While this does not directly imply similar activity for this compound, it highlights the potential for this chemical class to interact with the serotonergic system. The affinities of related compounds like para-methoxyamphetamine (PMA) for various serotonin receptors have been determined, though they are generally low. wikipedia.org

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| para-Methoxyamphetamine (PMA) | 5-HT1A | >20,000 |

| 5-HT2A | 11,200 | |

| 5-HT2C | >13,000 |

Engagement with Enzymes and Receptors

Beyond neurotransmitter systems, the biological activity of this compound extends to interactions with various enzymes and other receptor systems.

Furthermore, derivatives of 3-amino-3-phenylpropionic acid have been synthesized and evaluated as ligands for the mu-opioid receptor, exhibiting high affinity. nih.gov This indicates that the 3-amino-3-phenylpropane backbone can be a valuable scaffold for designing ligands for this receptor class.

Recent studies have begun to explore the impact of 3-amino-1-phenylpropanol derivatives on complex biochemical pathways. For example, a related compound, 3-phenylpropan-1-amine, has been shown to interfere with quorum sensing in the bacterium Serratia marcescens. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as virulence factor production and biofilm formation. By occluding quorum sensing, 3-phenylpropan-1-amine was found to inhibit biofilm formation and the production of virulence factors, thereby enhancing the susceptibility of the bacteria to antibiotics like ofloxacin. nih.gov This mode of action represents a promising strategy for combating bacterial resistance.

Antimicrobial Activity Studies

This compound has been identified as an antibiotic compound with a spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, its efficacy has been reported against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The primary mechanism of its antibacterial action is attributed to the inhibition of the bacterial enzyme acylase.

While specific Minimum Inhibitory Concentration (MIC) values for this compound against these organisms are not consistently reported across multiple sources, the general antimicrobial properties of amino alcohols have been investigated. Studies on various amino alcohol derivatives have shown activity against MRSA, with some compounds exhibiting over 50% inhibition at a concentration of 32 µg/mL. nih.govnih.gov The MIC values for newly developed antimicrobial compounds against MRSA can range from 3.125 to 6.25 μg/ml. nih.gov For Mycobacterium tuberculosis, the determination of MICs for various drugs is a standard procedure to assess susceptibility. nih.govnih.gov The general mechanism of action for alcohols as antimicrobial agents involves the denaturation of proteins and disruption of the cell membrane. contecinc.com

| Organism | Activity of this compound | MIC of Related Amino Alcohols |

|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Effective | Some derivatives show >50% inhibition at 32 µg/mL |

| Mycobacterium tuberculosis | Effective | Data not available for direct comparison |

| Gram-Positive Bacteria | Effective | Varies depending on the specific compound and bacterium |

| Gram-Negative Bacteria | Effective | Varies depending on the specific compound and bacterium |

Structure-Activity Relationship (SAR) Studies for Bioactive Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, the 1,3-aminoalcohol motif is a key pharmacophore. Research on analogous structures, such as isosteviol-based 1,3-aminoalcohols, reveals critical insights that are applicable to this class of compounds. stmarys-ca.edunih.govmdpi.com

Key determinants for the bioactivity of 1,3-aminoalcohol derivatives often revolve around the nature of the substituents on the nitrogen atom and modifications to the hydroxyl and phenyl groups. For instance, studies on similar backbones have shown that the introduction of specific N-substituents can be essential for conferring potent antiproliferative activity against various cancer cell lines. nih.govmdpi.combohrium.com

Key Findings from SAR Studies on Related 1,3-Aminoalcohols:

N-Substitution: The amino group is a primary site for modification. Introducing bulky or aromatic substituents on the nitrogen atom can significantly modulate biological activity. For example, an N-benzyl substituent has been found to be crucial for the antiproliferative effects in some series of 1,3-aminoalcohols. mdpi.com This suggests that the steric and electronic properties of the N-substituent play a vital role in the molecule's interaction with its biological target.

Hydroxyl Group: The hydroxyl group is a key hydrogen bonding site. Its presence and stereochemistry are often critical for binding affinity to target enzymes or receptors. Esterification or etherification of this group would likely alter the compound's activity profile by changing its hydrogen bonding capacity and lipophilicity.

A hypothetical SAR study on this compound could involve the synthesis of a library of derivatives with systematic modifications at these three key positions. The resulting data would be invaluable for designing more potent and selective bioactive compounds.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Study Design for this compound Derivatives

| Modification Site | Example Substituent (R) | Rationale for Modification | Predicted Impact on Activity |

|---|---|---|---|

| Amino Group (N-R) | -CH2Ph (Benzyl) | Introduce aromatic interaction potential and steric bulk. | Potentially increased affinity for target protein. mdpi.com |

| -CH3 (Methyl) | Investigate the effect of small alkyl substitution. | May alter selectivity and metabolic profile. | |

| Phenyl Ring (at C1) | -Cl (para-chloro) | Introduce electron-withdrawing group to alter electronics. | Could enhance binding or affect metabolism. |

| -OCH3 (para-methoxy) | Introduce electron-donating group. | May alter hydrogen bonding capacity and electronics. | |

| Hydroxyl Group (at C1) | -OCH3 (O-Methyl) | Remove hydrogen bond donor capability. | Likely to decrease or abolish activity if H-bonding is critical. |

Theoretical and Computational Biology Approaches

To complement experimental SAR studies, theoretical and computational methods provide a deeper understanding of the molecular properties governing the bioactivity of this compound. These approaches can predict and rationalize the compound's behavior at an atomic level.

The distribution of electron density within a molecule is fundamental to its chemical reactivity and its ability to interact with biological macromolecules. Computational methods are used to calculate partial atomic charges, which are crucial for understanding electrostatic interactions in drug-receptor binding. nih.govresearchgate.net

For this compound, a key area of interest is the charge distribution around the chiral center, the polar amino and hydroxyl groups, and the aromatic phenyl ring. Molecular charge depletion analysis can reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting sites of potential metabolic attack or key electrostatic interactions with a target protein.

Proton and electronic delocalization describes the spreading of electron density over several atoms, which can significantly stabilize a molecule or a transition state. nih.gov In this compound, while the propanol (B110389) chain itself is largely localized, the phenyl ring exhibits significant electronic delocalization through its π-system. Substituents on the phenyl ring can further modulate this delocalization, which in turn affects the electronic character of the benzylic carbon and its interaction with the rest of the molecule. Computational studies, such as Density Functional Theory (DFT), can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to visualize these delocalized electronic regions and predict reactivity. chemrxiv.org

In computational chemistry, understanding the interaction energy between a ligand and its receptor is paramount. This energy is typically broken down into electrostatic and non-electrostatic components. The non-electrostatic part includes exchange-repulsion and dispersion forces. Exchange-repulsion is a short-range quantum mechanical effect that prevents molecules from occupying the same space.

The biological function of a molecule like this compound is intrinsically linked to its three-dimensional shape and flexibility. Molecular Mechanics (MM) force fields are commonly used to model these properties. pitt.eduyoutube.com The total potential energy in MM is a sum of terms for bonded (bond stretching, angle bending, torsions) and non-bonded interactions.

Non-bonded interactions, which include van der Waals forces and electrostatic interactions, are crucial for describing how a molecule folds and how it interacts with other molecules. mdpi.com The assessment of "non-bonded transitions" would involve analyzing how these interaction energies change as the molecule transitions between different conformations or as it approaches a binding partner.

The "restoring potential" refers to the energy that opposes a distortion from an equilibrium geometry. youtube.com For example, the torsional potential describes the energy barrier to rotation around single bonds. This potential determines the preferred dihedral angles and the flexibility of the propanol chain in this compound. A steep restoring potential would imply a rigid structure, while a shallow potential indicates greater flexibility. Understanding these energetic landscapes is key to predicting the bioactive conformation of the molecule.

Table 2: Computational Parameters for Molecular Modeling

| Computational Method | Parameter/Analysis | Application to this compound |

|---|---|---|

| DFT (e.g., B3LYP/6-31G*) | Partial Atomic Charges | Predict electrostatic interaction sites for receptor binding. |

| TD-DFT | HOMO-LUMO Energy Gap | Analyze electronic transitions and reactivity. nih.gov |

| QM/MM Hybrid Methods | Exchange-Repulsion Energy | Accurately model short-range interactions in the binding pocket. aip.org |

| Molecular Mechanics (e.g., AMBER, CHARMM) | Torsional Energy Profile | Determine conformational flexibility and preferred rotamers. youtube.com |

| Non-Bonded Interaction Energy | Evaluate van der Waals and electrostatic contributions to binding. |

The chirality of this compound is a critical aspect of its biological profile. It is well-established in pharmacology and toxicology that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic, pharmacokinetic, and toxicological properties. oup.comnih.gov This stereoselectivity arises from their differential interactions with the chiral environment of the body, such as enzymes and receptors. wikipedia.org

The toxicity of one enantiomer (the distomer) can be different from that of its biologically active counterpart (the eutomer). nih.govwikipedia.org For example, the structurally related compound phenylpropanolamine (PPA) was withdrawn from many markets due to concerns over an increased risk of hemorrhagic stroke. wikipedia.orgfda.gov Studies on the individual enantiomers of PPA (d- and l-norephedrine) have shown that they both possess appetite-suppressant activity, though potentially through different potencies or mechanisms. nih.gov

Therefore, a thorough toxicological assessment of this compound must consider its enantiomer-specific effects. It cannot be assumed that the (S)-enantiomer will have the same toxicity profile as its (R)-enantiomer or the racemic mixture. Stereoselective metabolism is a key factor, as enzymes like cytochrome P450 can process one enantiomer faster than the other, leading to different plasma concentrations and potentially different toxic metabolites. nih.govnih.gov Any development of this compound as a therapeutic agent would require dedicated toxicological studies on the single enantiomer to ensure its safety and to justify its use over the racemate. oup.com

Advanced Characterization and Analytical Techniques in Research

Chromatographic Methods

Chromatographic techniques are indispensable for separating (S)-3-Amino-1-phenyl-propan-1-ol from impurities and for the critical task of determining its enantiomeric purity.

HPLC is the most widely used method for determining the enantiomeric purity of chiral compounds. nih.gov To separate the (S) and (R) enantiomers of 3-Amino-1-phenyl-propan-1-ol, a chiral stationary phase (CSP) is required. nih.govyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this type of separation. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol like isopropanol, is optimized to achieve baseline resolution between the two enantiomer peaks. yakhak.org The relative peak areas of the (S) and (R) enantiomers are then used to calculate the enantiomeric excess (ee) of the sample. In some cases, derivatization of the amino group with a chiral or achiral reagent can be performed to improve chromatographic separation and detection. nih.govnih.gov

Table 3: Example of Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) nih.govyakhak.org |

| Mobile Phase | n-Hexane / Isopropanol mixture yakhak.org |

| Detection | UV (e.g., 220 nm) |

| Specific conditions such as mobile phase composition and flow rate must be optimized for a given CSP. |

Gas chromatography can also be employed for the analysis of this compound. Due to the compound's polarity and relatively low volatility, derivatization is often necessary to produce a more thermally stable and volatile compound suitable for GC analysis. sigmaaldrich.com Common derivatization procedures include acylation or silylation of the hydroxyl and amino groups. For the determination of enantiomeric purity, a chiral GC column is used. These columns contain a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.comjiangnan.edu.cn

X-ray Crystallography for Absolute Configuration and Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive proof of a molecule's absolute configuration, bond lengths, and bond angles. For a chiral molecule like this compound, this technique is the gold standard for unequivocally confirming its stereochemistry.

While the specific crystal structure for the title compound is not widely published, studies on closely related derivatives, such as 3-Methylamino-3-phenylpropan-1-ol, illustrate the power of this method. researchgate.net In such studies, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis confirms the connectivity of the atoms and their spatial orientation, including the absolute configuration at the chiral center. researchgate.net The data obtained also reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. researchgate.net

The following table summarizes key indicators from a single-crystal X-ray study of 3-Methylamino-3-phenylpropan-1-ol, representing the type of data obtained from such an analysis. researchgate.net

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Temperature (T) | 293 K | The temperature at which the data was collected. | researchgate.net |

| R-factor | 0.071 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. | researchgate.net |

| wR-factor | 0.201 | A weighted R-factor that gives a more statistically robust measure of the refinement quality. | researchgate.net |

| Data-to-parameter ratio | 14.3 | Indicates the robustness of the structural model; a higher ratio is generally better. | researchgate.net |

Chiroptical Techniques

Chiroptical techniques are essential for studying chiral molecules as they rely on the differential interaction of these molecules with polarized light.

Optical rotation is a fundamental property of chiral substances. It is defined as the angle through which a plane of polarized light is rotated upon passing through a sample containing an enantiomerically pure or enriched compound. The measurement is performed using a polarimeter. The direction and magnitude of the rotation are characteristic of the compound's structure, the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm).

For this compound, a negative sign of rotation would be expected, often denoted by a minus sign (-) or the prefix levo. Conversely, its enantiomer, (R)-3-Amino-1-phenyl-propan-1-ol, would rotate plane-polarized light by the same magnitude but in the opposite (positive) direction. This technique is a quick and routine method to assess the enantiomeric purity of a sample.

Data for a closely related compound, (S)-(−)-2-Amino-3-phenyl-1-propanol, demonstrates a specific rotation value that is characteristic of its structure. sigmaaldrich.com

| Compound | Specific Rotation [α] | Conditions | Reference |

|---|---|---|---|

| (S)-(−)-2-Amino-3-phenyl-1-propanol | -22.8° | c = 1.2 in 1 M HCl, measured at 22 °C using the sodium D-line | sigmaaldrich.com |

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. Unlike optical rotation, which is a measurement at a single wavelength, CD spectroscopy provides a full spectrum over a range of wavelengths. This spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the stereochemistry of its chiral centers.

The CD spectrum of a chiral compound displays characteristic positive or negative peaks, known as Cotton effects. For a pair of enantiomers, the CD spectra are perfect mirror images of each other. For example, the (S)-enantiomer might show a positive Cotton effect at a certain wavelength, while the (R)-enantiomer will show a negative Cotton effect of the same magnitude at that same wavelength. acs.org This makes CD spectroscopy an invaluable tool for confirming the absolute configuration of a chiral compound (often by comparing the experimental spectrum to a theoretically predicted one) and for studying conformational changes in solution. acs.org

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The asymmetric synthesis of 1,3-amino alcohols like (S)-3-Amino-1-phenyl-propan-1-ol remains a significant area of research. A key focus is the development of novel catalytic systems that offer high enantioselectivity, leading to the desired stereoisomer in high purity.

Recent advancements include the use of proline-catalyzed sequential α-aminoxylation/α-amination and Horner-Wadsworth-Emmons olefination of aldehydes. This method provides a general route to both syn- and anti-1,3-amino alcohols. Another promising approach involves the asymmetric reduction of corresponding ketones using chiral catalysts. For instance, the use of a spiroborate ester catalyst in the presence of a hydrogen donor has been shown to produce optically active 3-amino-1-phenylpropanol derivatives with high purity (80% ee or more).

Furthermore, multi-enzymatic cascade systems are being explored as a greener alternative to traditional chemical synthesis. These biocatalytic strategies, often employing transaminases, can suffer from unfavorable thermodynamic equilibrium. To overcome this, researchers are coupling transaminases with other enzymes, such as pyruvate (B1213749) decarboxylase (PDC), to drive the reaction towards the desired product. This approach has shown success in the synthesis of similar chiral amines, achieving high yields and stereoselectivity.

| Catalytic System | Key Features | Reference |

| Proline-catalyzed sequential reactions | General method for syn/anti-1,3-amino alcohols | |

| Spiroborate ester catalyst | Asymmetric reduction of ketones, high enantiomeric excess | |

| Multi-enzymatic cascade (e.g., TA-PDC) | Green chemistry, overcomes thermodynamic limitations |

Exploration of New Biological Targets and Therapeutic Applications

While this compound itself is primarily a synthetic intermediate, its structural motif is found in various biologically active compounds. Research is actively exploring the synthesis of derivatives and analogs to target a range of diseases.

One area of interest is the development of cytotoxic agents for cancer therapy. By incorporating the 1,3-amino alcohol scaffold into larger molecules, researchers have created compounds with significant cytotoxic effects against cancer cell lines like MCF-7. For example, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one containing a tertiary amine side chain have shown high

Q & A

Q. What are the key considerations for optimizing enantiomeric purity during asymmetric synthesis of (S)-3-Amino-1-phenyl-propan-1-OL?

- Methodological Answer : To achieve high enantiomeric excess (ee), prioritize chiral catalysts (e.g., BINAP-metal complexes) and reaction conditions (temperature, solvent polarity). Monitor progress via chiral HPLC or NMR with chiral shift reagents. For example, Sigma-Aldrich reported >99% ee using stereoselective reduction protocols . Post-synthesis, recrystallization or chromatography (e.g., using cellulose-based chiral columns) can further enhance purity.

- Table : Catalyst Performance Comparison

| Catalyst System | ee (%) | Reference |

|---|---|---|

| BINAP-Ru Complex | 99 | |

| Proline-Derived Catalysts | 85–90 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm backbone structure (e.g., phenyl group integration at δ 7.2–7.5 ppm, hydroxyl resonance at δ 1.5–2.0 ppm). FT-IR identifies functional groups (N-H stretch ~3300 cm⁻¹, O-H ~3400 cm⁻¹). Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 180.1). For stereochemical confirmation, use X-ray crystallography or circular dichroism (CD) .

Q. How does fluorine substitution in analogs (e.g., 4-fluorophenyl derivatives) influence reactivity?

- Methodological Answer : Fluorine’s electronegativity enhances electrophilic aromatic substitution resistance but increases hydrogen-bonding potential. Compare reaction rates of this compound with its 4-fluoro analog in nucleophilic additions. Fluorinated analogs may exhibit altered solubility (e.g., logP reduced by ~0.5 units) and bioactivity due to enhanced metabolic stability .

Q. What are common impurities in this compound synthesis, and how are they identified?

- Methodological Answer : Major impurities include:

- Enantiomeric excess (R-isomer) : Detect via chiral HPLC (e.g., Daicel CHIRALPAK® columns).

- Oxidation byproducts (e.g., ketones) : Identified by LC-MS (neutral loss scan for m/z 18 [H2O]).

- Residual solvents : GC-MS headspace analysis.

Quantify impurities against USP/EP standards using validated protocols .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Store at pH 2–12 (25°C, 1 week). Monitor degradation via HPLC.

- Thermal Stability : Heat at 40–60°C; assess decomposition by TGA/DSC.

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines).

Results typically show decomposition >5% at pH <3 or >10, necessitating inert storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against protein targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to receptors (e.g., GPCRs). Validate with MD simulations (GROMACS) to assess binding stability. Compare with fluorinated analogs to evaluate halogen-bonding effects. Studies on 4-fluorophenyl analogs showed enhanced binding affinity (ΔG = -8.2 kcal/mol vs. -7.5 for parent compound) .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Enantiomeric impurities : Re-analyze samples via chiral HPLC.

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.

- Metabolic interference : Use hepatic microsome pre-incubation to identify active metabolites.

Cross-reference with PubChem bioassay data (AID 1259401) for validation .

Q. What methodologies confirm enantiomer-specific interactions with enzymes like monoamine oxidases (MAOs)?

- Methodological Answer : Perform kinetic assays with purified MAO-A/MAO-B:

Q. How to troubleshoot low yields in Grignard-based synthesis of this compound?

- Methodological Answer : Common issues:

- Moisture contamination : Use rigorous drying (molecular sieves, argon atmosphere).

- Side reactions : Add Grignard reagent dropwise at -20°C to minimize ketone formation.

- Workup losses : Optimize extraction (pH-adjusted liquid-liquid partitioning).

Yields improve from 40% to 75% with controlled reagent addition .

Q. What comparative strategies differentiate this compound from halogenated analogs in SAR studies?

- Methodological Answer :

Design a pharmacophore model highlighting: - Hydrogen-bond donors : Amino and hydroxyl groups.

- Aromatic/hydrophobic regions : Phenyl vs. halogenated phenyl moieties.

Test in vitro/in vivo for parameters like logD, plasma protein binding, and CNS permeability. Fluorinated analogs often show enhanced BBB penetration (Papp >5×10⁻⁶ cm/s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.